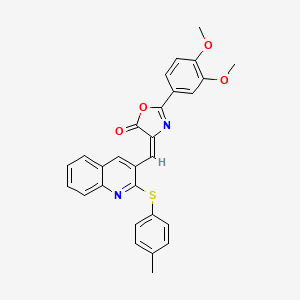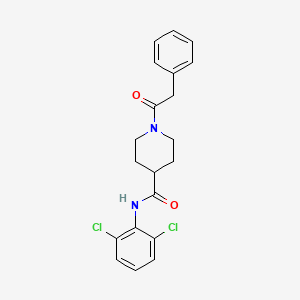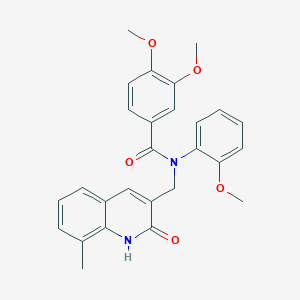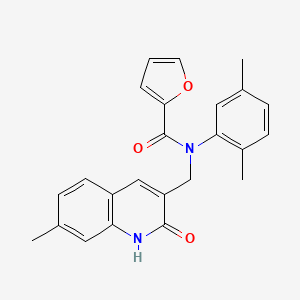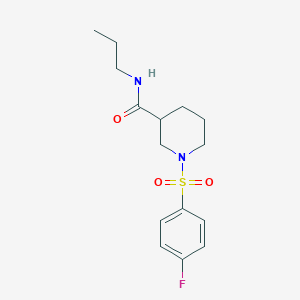
1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide, also known as FPS, is a chemical compound that has gained significant attention in the scientific research community. FPS is a piperidine derivative that has been synthesized for its potential use in the medicinal and pharmaceutical industries.
Mechanism of Action
The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide involves the inhibition of specific enzymes and receptors in the body. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and pain pathways. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has also been shown to bind to specific receptors such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide are diverse and depend on the specific application. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been shown to reduce inflammation and pain in animal models, making it a potential treatment for inflammatory and pain-related diseases. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide in lab experiments include its high purity and yield, making it suitable for scientific research applications. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has also been extensively studied, with a significant amount of data available on its mechanism of action and potential applications. However, the limitations of using 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research and development of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide. One potential direction is the development of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide-based drugs for the treatment of cancer, inflammation, and pain-related diseases. Another potential direction is the optimization of the synthesis method of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide to improve its yield and purity. Additionally, further studies are needed to determine the safety and efficacy of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide in humans, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community for its potential use in the medicinal and pharmaceutical industries. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been extensively studied for its potential applications in the treatment of cancer, inflammation, and pain-related diseases. The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been optimized to produce high yields and purity, making it suitable for scientific research applications. However, further studies are needed to determine the safety and efficacy of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide in humans, as well as its potential side effects and interactions with other drugs.
Synthesis Methods
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide involves several steps, starting from the reaction of 4-fluorobenzenesulfonyl chloride with N-propylpiperidine-3-amine. The reaction mixture is then stirred and refluxed in a solvent mixture of dichloromethane and triethylamine. The resulting product is then purified by column chromatography to obtain pure 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide. The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Scientific Research Applications
1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory and pain-related diseases.
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-propylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-2-9-17-15(19)12-4-3-10-18(11-12)22(20,21)14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQLZMQGPPTGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)sulfonyl-N-propylpiperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

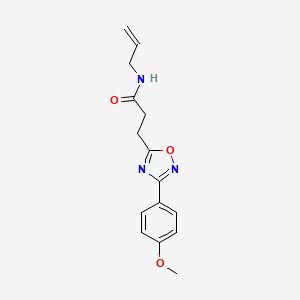
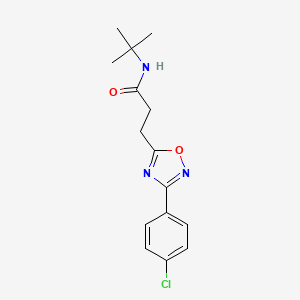
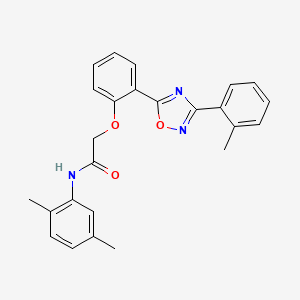

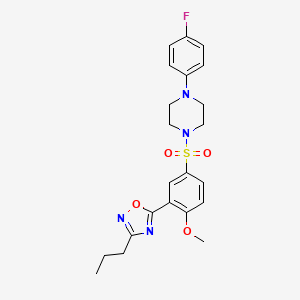
![N-benzyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694493.png)


